3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Description
“3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a chemical compound that contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 ethers (aliphatic) .
Synthesis Analysis
The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” includes several key features. It contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” are not available, benzamides are a significant class of amide compounds. These compounds have been widely used in various industries and have diverse biological activities .Scientific Research Applications
Porous Polyelectrolyte Frameworks
This compound can be used in the synthesis of Porous Polyelectrolyte Frameworks (i-POPs) . These frameworks feature high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability. They have been used in various applications such as adsorption, separation, catalysis, sensing, ion conduction, and biomedical applications .
Hydrogen Storage
The compound has shown promise in hydrogen storage applications. For instance, when doped with lithium, it showed a hydrogen uptake of 1.0 wt% at 273 K and 80 bar . This provides an accessible route for improving the hydrogen storage performance of metalated i-POPs .
Visible-Light-Induced C–C Coupling Reaction
The compound can be used in visible-light-induced C–C coupling reactions . This method facilitates the synthesis of C–C coupling derivatives without the addition of transition metals and oxidants or other additives .
Synthesis of Bipyridine
It can be used in the synthesis of bipyridine from 3-Cyano-1,4-Dihydropyridines . The visible-light-activated C-H bond is used for selective formation of new C–C bonds .
Anticancer Evaluation
Although not directly mentioned in the search results, similar compounds have been evaluated for their anticancer activity . It’s plausible that “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” could also be evaluated in this context.
Synthesis of Heterobiaryls
The compound could potentially be used in the synthesis of heterobiaryls , a privileged pharmacophore found in commercial drugs as well as numerous therapeutic candidates .
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-10-11-2-1-3-12(8-11)16(19)18-13-4-5-14-15(9-13)21-7-6-20-14/h1-3,8,13-15H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYVSUBDSXNHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=CC(=C3)C#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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